N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring Industrial production methods often employ optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The sulfonamide group also plays a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can be compared with other indole derivatives such as:
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]octanamide: This compound has a similar indole structure but differs in the side chain, which affects its biological activity and applications.
5-Methoxy-N-methyltryptamine: Another indole derivative with psychoactive properties, used in neurological research.
[2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetoxy]acetic acid: This compound has a different functional group, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-14(2)16-5-8-18(9-6-16)27(24,25)22-12-11-19-15(3)23-21-10-7-17(26-4)13-20(19)21/h5-10,13-14,22-23H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVKJDWALPSUJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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